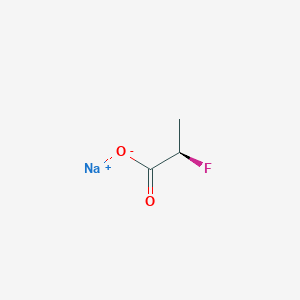
potassium (benzylcarbamothioyl)sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (benzylcarbamothioyl)sulfanide (KCBS) is an organosulfur compound that is widely used in the field of organic chemistry. It is commonly used as a reagent in organic synthesis, and has been studied extensively for its potential applications in various scientific fields.
Mécanisme D'action
Potassium (benzylcarbamothioyl)sulfanide acts as a catalyst in organic synthesis reactions. It is believed to form a complex with the substrate, which then facilitates the reaction by providing a favorable environment for the reaction to occur. This compound also has a chelating effect on the substrate, which increases the rate of the reaction. Additionally, this compound has been found to increase the efficiency of the reaction by increasing the yield of the product.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium (benzylcarbamothioyl)sulfanide has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is easy to handle and is stable under a variety of conditions. The main limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of potassium (benzylcarbamothioyl)sulfanide. One possible direction is the development of new synthetic methods using this compound as a catalyst. Additionally, this compound could be used in the synthesis of new pharmaceuticals or other organic compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to potential new therapeutic applications. Finally, this compound could be used in the development of new materials and polymers.
Méthodes De Synthèse
Potassium (benzylcarbamothioyl)sulfanide can be synthesized by the reaction of benzylthiocarbamate with potassium hydroxide in aqueous solution. The reaction is carried out at room temperature and is completed in a few hours. The product is then isolated by filtration and washed with water. The purity of the product can be determined by thin-layer chromatography.
Applications De Recherche Scientifique
Potassium (benzylcarbamothioyl)sulfanide has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and other materials. Additionally, it has been used in the study of enzyme kinetics, as well as in the study of enzyme inhibition.
Propriétés
IUPAC Name |
potassium;N-benzylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJCMQQEYXBLG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)

![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)






